molecular formula C4H6Cl2O B13396279 3,3-Dichlorobutan-2-one CAS No. 2648-57-9

3,3-Dichlorobutan-2-one

Cat. No.: B13396279
CAS No.: 2648-57-9
M. Wt: 140.99 g/mol
InChI Key: WBVOVRCGXKWAQT-UHFFFAOYSA-N
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Description

3,3-Dichlorobutan-2-one is an organic compound with the molecular formula C4H6Cl2O. It is a chlorinated derivative of butanone and is known for its reactivity and utility in various chemical processes. This compound is often used as an intermediate in organic synthesis and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dichlorobutan-2-one can be synthesized through the chlorination of butanone. The process involves the reaction of butanone with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction typically proceeds as follows:

CH3COCH2CH3+Cl2CH3COCHClCH3+HCl\text{CH}_3\text{COCH}_2\text{CH}_3 + \text{Cl}_2 \rightarrow \text{CH}_3\text{COCHClCH}_3 + \text{HCl} CH3​COCH2​CH3​+Cl2​→CH3​COCHClCH3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and controlled chlorination. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichlorobutan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted butanones depending on the nucleophile used.

Scientific Research Applications

3,3-Dichlorobutan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dichlorobutan-2-one involves its reactivity with various nucleophiles and electrophiles. The chlorine atoms in the compound make it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-butanone: A related compound with one chlorine atom, used in similar applications.

    1,3-Dichlorobutane: Another chlorinated butane derivative with different reactivity.

Uniqueness

3,3-Dichlorobutan-2-one is unique due to its two chlorine atoms, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in different scientific and industrial applications.

Properties

CAS No.

2648-57-9

Molecular Formula

C4H6Cl2O

Molecular Weight

140.99 g/mol

IUPAC Name

3,3-dichlorobutan-2-one

InChI

InChI=1S/C4H6Cl2O/c1-3(7)4(2,5)6/h1-2H3

InChI Key

WBVOVRCGXKWAQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(Cl)Cl

Origin of Product

United States

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